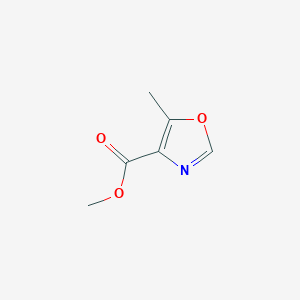

Methyl 5-methyloxazole-4-carboxylate

描述

Contextual Significance within Heterocyclic Chemistry

Heterocyclic compounds, which incorporate atoms of at least two different elements in their cyclic structures, are fundamental to medicinal chemistry, materials science, and agricultural science. The oxazole (B20620) ring system is a particularly privileged scaffold due to its electronic properties and its presence in numerous natural products with diverse biological activities. nih.gov

The oxazole nucleus is aromatic, though less so than benzene (B151609), which influences its reactivity. The arrangement of the heteroatoms creates distinct sites for electrophilic and nucleophilic attack, and the substituents on the ring can be tailored to modulate these properties. Methyl 5-methyloxazole-4-carboxylate is a prime example of a 4,5-disubstituted oxazole, a structural motif that is actively explored in drug discovery and development. durham.ac.ukrsc.org Its parent acid, 5-methyloxazole-4-carboxylic acid, is recognized as a key intermediate for creating anti-inflammatory and antimicrobial agents, as well as herbicides and fungicides. chemimpex.com

Historical Perspective of Oxazole Chemistry Relevant to this compound

The synthesis of the oxazole ring has been a subject of study for over a century, with several key methods developed that are relevant to the preparation of substituted oxazoles like this compound.

Robinson-Gabriel Synthesis: First described independently by Sir Robert Robinson (1909) and Siegmund Gabriel (1910), this is one of the most classical methods for oxazole formation. synarchive.comwikipedia.org The reaction involves the cyclodehydration of a 2-acylamino-ketone using a strong acid. acs.org The mechanism proceeds by intramolecular cyclization of the enol form of the ketone onto the amide carbonyl, followed by dehydration to yield the aromatic oxazole ring. synarchive.comresearchgate.net This method has been a mainstay in heterocyclic chemistry for generating a variety of substituted oxazoles.

Van Leusen Oxazole Synthesis: A more modern and highly versatile approach was developed by van Leusen in 1972. organic-chemistry.org This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base to form a 5-substituted oxazole. mdpi.comnih.gov A significant advancement of this method is the one-pot synthesis of 4,5-disubstituted oxazoles, which combines the preparation of a substituted TosMIC precursor with the subsequent cyclocondensation. organic-chemistry.orgthieme-connect.com This approach is particularly relevant for creating structures like this compound and its analogues, offering high yields and operational simplicity. organic-chemistry.org

Overview of Research Trajectories for this compound and its Derivatives

The primary research application of this compound is as a versatile chemical intermediate for the synthesis of more elaborate molecules, particularly in the realm of natural product synthesis and medicinal chemistry. Its functional groups serve as handles for diversification and further elaboration.

A notable example is its use as the starting material in the total synthesis of hinduchelins A–D, a family of natural products isolated from Streptoalloteichus hindustanus. nih.govacs.org In this synthetic route, this compound undergoes a sequence of reactions that demonstrate its utility as a foundational scaffold:

Regioselective Bromination: The C-2 position of the oxazole ring is selectively brominated to introduce a new functional group, yielding Methyl 2-bromo-5-methyloxazole-4-carboxylate. nih.gov This step highlights the ability to functionalize the oxazole core at specific positions.

Suzuki-Miyaura Coupling: The resulting 2-bromooxazole (B165757) serves as an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. nih.govacs.org This allows for the attachment of various aryl or heteroaryl groups at the C-2 position, creating a diverse library of derivatives. In the hinduchelin synthesis, it is coupled with (2,3-dimethoxyphenyl)boronic acid. nih.gov

Functional Group Manipulation: The methyl ester at the C-4 position is then hydrolyzed to the corresponding carboxylic acid. nih.gov This carboxylic acid is subsequently coupled with an amino alcohol using standard peptide coupling reagents (like HATU) to form a final amide product. nih.gov

This synthetic strategy showcases how this compound acts as a linchpin, enabling the assembly of complex molecular architectures through a series of reliable and well-established chemical transformations. Research continues to explore the use of this and similar 4,5-disubstituted oxazoles as building blocks for new pharmaceuticals, agrochemicals, and materials. nih.govchemimpex.com

Table 2: Key Synthetic Reactions Involving the Oxazole Core

| Reaction Name | Description | Relevance to this compound |

|---|---|---|

| Robinson-Gabriel Synthesis | Cyclodehydration of 2-acylamino-ketones. wikipedia.org | A foundational method for creating the core oxazole ring structure found in the compound. |

| Van Leusen Synthesis | Reaction of tosylmethyl isocyanide (TosMIC) with aldehydes or related precursors. organic-chemistry.org | A modern, efficient method for synthesizing 4,5-disubstituted oxazoles. organic-chemistry.org |

| Regioselective Bromination | Introduction of a bromine atom at a specific position on the oxazole ring. | Used at the C-2 position to prepare intermediates for cross-coupling reactions. nih.gov |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with a halide. nih.gov | Enables the attachment of diverse aryl groups to the oxazole scaffold, expanding molecular complexity. |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 5-methyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-4-5(6(8)9-2)7-3-10-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYOVEXLUCPUAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CO1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50504861 | |

| Record name | Methyl 5-methyl-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50504861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41172-57-0 | |

| Record name | Methyl 5-methyl-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50504861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-methyl-1,3-oxazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Methyl 5 Methyloxazole 4 Carboxylate and Its Derivatives

Classical and Contemporary Synthetic Routes to Oxazole (B20620) Core Structures

The formation of the oxazole ring is a fundamental step in the synthesis of methyl 5-methyloxazole-4-carboxylate. Over the years, several named reactions have become the cornerstones of oxazole synthesis, while newer methods continue to be developed for improved efficiency and substrate scope.

Condensation Reactions in Oxazole Ring Formation

Condensation reactions are a primary method for constructing the oxazole core. Two of the most prominent classical methods are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.

The Robinson-Gabriel synthesis involves the cyclization and dehydration of an α-acylamino ketone to form a 2,5-disubstituted oxazole. synarchive.com This reaction is typically catalyzed by strong acids. synarchive.com The starting α-acylamino ketone can be prepared through the Dakin-West reaction. wikipedia.org While traditionally used for 2,5-diaryloxazoles, modifications of this synthesis have expanded its utility. synarchive.comwikipedia.org

The Van Leusen oxazole synthesis provides a route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). wikipedia.orgorganic-chemistry.org The reaction proceeds through the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. Subsequent cyclization and elimination of the tosyl group yield the oxazole ring. wikipedia.org This method is particularly valuable for the synthesis of oxazoles that are not readily accessible through other routes.

Esterification Protocols for Carboxylate Functionality

The introduction of the methyl carboxylate group at the 4-position of the oxazole ring is a critical step in the synthesis of the target compound. This is typically achieved through esterification of the corresponding carboxylic acid.

The Fischer-Speier esterification is a widely used and direct method for this transformation. operachem.comcerritos.edumasterorganicchemistry.comathabascau.ca This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol (B129727). masterorganicchemistry.com Common acid catalysts include sulfuric acid, p-toluenesulfonic acid, and hydrogen chloride. operachem.comcerritos.edu The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is often used, or the water generated during the reaction is removed. masterorganicchemistry.comathabascau.ca

A patent describes a process where ethyl 5-methylisoxazole-4-carboxylate is hydrolyzed to 5-methylisoxazole-4-carboxylic acid using a strong acid. google.com While this describes the reverse reaction, the principles of Fischer esterification can be applied to drive the equilibrium towards the methyl ester product from the carboxylic acid. The general conditions for a Fischer esterification are outlined in the table below.

Table 1: General Conditions for Fischer-Speier Esterification

| Parameter | Condition |

|---|---|

| Reactants | 5-methyloxazole-4-carboxylic acid, Methanol |

| Catalyst | Strong acid (e.g., H₂SO₄, p-TsOH, HCl) |

| Solvent | Methanol (often used in excess) |

| Temperature | Reflux |

| Work-up | Neutralization, extraction, and purification |

Functionalization and Derivatization Approaches

Once the this compound scaffold is assembled, further modifications can be made to introduce a variety of functional groups at different positions on the oxazole ring. These derivatization strategies are crucial for exploring the structure-activity relationships of this class of compounds.

Halogenation at C-2 Position

The C-2 position of the oxazole ring is generally the most susceptible to electrophilic attack, making it a prime site for halogenation. The introduction of a halogen atom at this position provides a handle for further synthetic transformations, such as cross-coupling reactions or nucleophilic substitutions.

Reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly employed for the halogenation of aromatic and heteroaromatic compounds. researchgate.net While specific examples for the direct halogenation of this compound are not extensively detailed in the literature, the general reactivity patterns of oxazoles suggest that these reagents would be effective for introducing bromine or chlorine at the C-2 position. The reaction would likely proceed under radical or electrophilic conditions, depending on the initiator used.

Lithiation Reactions for Directed Functionalization

Directed lithiation is a powerful tool for the regioselective functionalization of heterocyclic compounds. For the oxazole ring, deprotonation typically occurs at the most acidic proton, which is located at the C-2 position. The resulting 2-lithiooxazole species can then be trapped with a variety of electrophiles to introduce a wide range of substituents.

The use of a strong base, such as n-butyllithium, is standard for such transformations. The presence of the electron-withdrawing carboxylate group at the C-4 position would likely influence the acidity of the C-2 proton, potentially facilitating the lithiation process.

Table 2: Potential Lithiation and Trapping of this compound

| Step | Reagent | Product |

|---|---|---|

| 1. Lithiation | n-Butyllithium | Methyl 2-lithio-5-methyloxazole-4-carboxylate |

| 2. Trapping | Electrophile (e.g., R-X, RCHO) | Methyl 2-substituted-5-methyloxazole-4-carboxylate |

Nucleophilic Substitution Strategies on the Oxazole Ring

Nucleophilic aromatic substitution (SNAr) on the oxazole ring is generally challenging but can be achieved, particularly at the C-2 position, if a suitable leaving group, such as a halogen, is present. nih.gov The electron-withdrawing nature of the oxazole ring, further enhanced by the carboxylate group at C-4, facilitates nucleophilic attack at the C-2 position.

A 2-halo-5-methyloxazole-4-carboxylate derivative can serve as a versatile precursor for introducing a variety of nucleophiles. For instance, reaction with amines would yield 2-aminooxazole derivatives, while alkoxides would lead to the formation of 2-alkoxyoxazoles.

Table 3: Potential Nucleophilic Substitution Reactions on a 2-Halo-oxazole Derivative

| Nucleophile | Product |

|---|---|

| Primary or Secondary Amine | Methyl 2-amino-5-methyloxazole-4-carboxylate derivative |

| Alkoxide (e.g., NaOMe) | Methyl 2-methoxy-5-methyloxazole-4-carboxylate |

| Thiolate (e.g., NaSPh) | Methyl 5-methyl-2-(phenylthio)oxazole-4-carboxylate |

These synthetic and derivatization strategies provide a comprehensive toolkit for the preparation and modification of this compound and its analogs, enabling the exploration of their chemical and biological properties.

Oxidation and Reduction Transformations of the Oxazole System

The oxazole ring, an essential heterocyclic motif, exhibits varied reactivity towards oxidation and reduction, which is highly dependent on the reagents employed and the substitution pattern of the ring.

Oxidation: The oxazole ring system is generally susceptible to cleavage by strong oxidizing agents. nih.gov Reagents such as cold potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and ozone (O₃) can open the ring. nih.govresearchgate.net For instance, the oxidation of 2,4,5-triphenyloxazole results in the formation of benzoic acid. nih.gov However, the ring is typically stable against hydrogen peroxide (H₂O₂). nih.govresearchgate.net

A noteworthy transformation is the enzymatic oxidation of C2-unsubstituted (2H)-oxazoles into their corresponding 2-oxazolone derivatives. nih.gov This reaction is catalyzed by cytosolic aldehyde oxidase, a molybdenum hydroxylase, and does not require cytochrome P450 enzymes. nih.gov The mechanism involves the incorporation of an oxygen atom from water (H₂O), which has been confirmed by isotope labeling studies. nih.gov This biotransformation represents a novel ring oxidation pathway for this class of compounds. nih.gov Furthermore, the reaction of oxazole derivatives with singlet oxygen, a reactive oxygen species, has been investigated, leading to [4+2] cycloaddition products and subsequent ring cleavage. nih.gov

Reduction: Oxazoles are relatively stable in the presence of many reducing agents. nih.gov However, reduction of the ring is achievable under specific conditions. Catalytic hydrogenation can lead to the formation of oxazolidines, the fully saturated analogs. nih.gov Treatment with sodium in ethanol (B145695) can also reduce oxazoles to oxazolidines. nih.gov Open-chain products may result from ring cleavage when other reducing agents are used. researchgate.net

Advanced Synthetic Techniques

Modern synthetic chemistry offers powerful tools for the efficient construction of complex heterocyclic systems like oxazoles. Multicomponent reactions and chemoenzymatic strategies provide elegant and efficient routes to diverse oxazole derivatives.

Multicomponent reactions (MCRs), which combine three or more starting materials in a single operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. researchgate.net The Passerini reaction, an isocyanide-based MCR, has been ingeniously integrated into tandem sequences to construct highly substituted oxazoles. organic-chemistry.org

A prime example is the one-pot synthesis of 2,4,5-trisubstituted oxazoles starting from α-azidocinnamaldehydes, various carboxylic acids, and an isocyanide. organic-chemistry.orgresearchgate.net This transformation proceeds through a sophisticated cascade of reactions:

Passerini Three-Component Coupling: The initial step involves the reaction of the aldehyde, carboxylic acid, and isocyanide to form an α-acyloxy amide intermediate. organic-chemistry.org

Staudinger Reaction: The azide (B81097) moiety of the intermediate reacts with triphenylphosphine (B44618) to generate an iminophosphorane. organic-chemistry.org

Intramolecular aza-Wittig Reaction: The iminophosphorane undergoes an intramolecular aza-Wittig reaction, leading to the formation of a dihydrooxazole ring. organic-chemistry.org

Isomerization: A final 1,3-proton shift, often facilitated by a mild base like potassium carbonate, results in the aromatization of the ring to yield the stable 2,4,5-trisubstituted oxazole. organic-chemistry.org

Table 1: Examples of 2,4,5-Trisubstituted Oxazoles Synthesized via Tandem Passerini/Staudinger/aza-Wittig Reaction organic-chemistry.org

| Aldehyde Precursor | Carboxylic Acid | Isocyanide | Final Oxazole Product | Overall Yield (%) |

|---|---|---|---|---|

| α-Azidocinnamaldehyde | Benzoic acid | tert-Butyl isocyanide | 2-(tert-Butyl)-5-phenyl-4-styryloxazole | 70 |

| α-Azidocinnamaldehyde | 4-Nitrobenzoic acid | tert-Butyl isocyanide | 2-(tert-Butyl)-4-(4-nitrophenyl)-5-styryloxazole | 68 |

| α-Azidocinnamaldehyde | Acetic acid | tert-Butyl isocyanide | 2-(tert-Butyl)-4-methyl-5-styryloxazole | 43 |

| α-Azidocinnamaldehyde | Benzoic acid | Cyclohexyl isocyanide | 2-Cyclohexyl-5-phenyl-4-styryloxazole | 65 |

| α-Azidocinnamaldehyde | 4-Chlorobenzoic acid | Benzyl isocyanide | 2-Benzyl-4-(4-chlorophenyl)-5-styryloxazole | 55 |

Chemoenzymatic synthesis harnesses the high selectivity of enzymes for transformations that are challenging to achieve with conventional chemical catalysts, particularly for the creation of chiral molecules. While direct enzymatic synthesis of the oxazole ring is not widely established, chemoenzymatic methods offer powerful strategies for producing enantiopure oxazole derivatives and their precursors.

One of the most effective strategies is dynamic kinetic resolution (DKR). nih.gov This technique combines a highly enantioselective enzymatic reaction with in-situ racemization of the slower-reacting enantiomer of the substrate, theoretically enabling a 100% yield of a single enantiomer product. nih.govnih.gov Lipases, such as Candida antarctica lipase (B570770) B (CalB), are commonly used biocatalysts for the kinetic resolution of racemic alcohols via enantioselective acylation. nih.gov In a DKR setup, a metal catalyst (e.g., ruthenium-based) can be used to racemize the alcohol substrate, allowing the lipase to convert the entire racemic mixture into a single enantiomer of the acylated product. nih.gov This approach could be applied to resolve racemic oxazole-containing alcohols, providing access to valuable chiral building blocks.

Furthermore, the biosynthesis of naturally occurring oxazole-containing peptides provides a blueprint for potential enzymatic strategies. In nature, the oxazole ring is often formed via the enzymatic cyclization of serine or threonine residues into an oxazoline, followed by an oxidation step catalyzed by a flavin mononucleotide (FMN)-dependent dehydrogenase to yield the aromatic oxazole. mdpi.com This biological pathway highlights the potential for developing biocatalytic systems that can construct the core oxazole heterocycle under mild, aqueous conditions.

Synthesis of Key Precursors and Intermediates for this compound Analogs

The synthesis of functionalized oxazoles like this compound relies heavily on the availability of appropriately substituted precursors. Several robust methods exist for constructing the core oxazole ring and its key intermediates.

A widely used and versatile method for the synthesis of 5-substituted oxazoles is the van Leusen oxazole synthesis . researchgate.netmdpi.com This reaction involves the base-mediated cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC). researchgate.netmdpi.com The process begins with the deprotonation of TosMIC, which then attacks the aldehyde. Subsequent intramolecular cyclization and elimination of toluenesulfinic acid yields the 5-substituted oxazole. mdpi.com This method is highly effective for preparing precursors where a substituent is required at the C5 position of the oxazole ring.

For analogs substituted at the 4- and 5-positions, such as isoxazole-4-carboxylate derivatives, a common strategy involves the reaction of β-enamino ketoester precursors with hydroxylamine (B1172632) hydrochloride. mdpi.com For example, the synthesis of ethyl-5-methylisoxazole-4-carboxylate, a structural isomer of the title compound's core, can be achieved by reacting ethyl ethoxymethyleneacetoacetic ester with hydroxylamine. researchgate.net The resulting ester can then be hydrolyzed to the corresponding carboxylic acid, which serves as a versatile intermediate for further derivatization. researchgate.net

Chemical Reactivity and Transformation Mechanisms of Methyl 5 Methyloxazole 4 Carboxylate

Electrophilic and Nucleophilic Reactivity of the Oxazole (B20620) Ring System

The oxazole ring in Methyl 5-methyloxazole-4-carboxylate is an electron-rich heterocyclic system, yet the presence of the electron-withdrawing methyl carboxylate group at the C4 position significantly influences its reactivity. This section explores the electrophilic and nucleophilic interactions involving the oxazole nucleus.

Electrophilic Aromatic Substitution Reactions

The oxazole ring is generally less aromatic than benzene (B151609) and is susceptible to electrophilic attack. The position of electrophilic substitution is directed by the existing substituents. The methyl group at C5 is an activating group, directing electrophiles to the ortho and para positions. Conversely, the methyl carboxylate group at C4 is a deactivating group. In the case of this compound, the most likely site for electrophilic attack is the C2 position, which is activated by the adjacent oxygen and nitrogen atoms and is the most electron-rich position of the ring. Deprotonation at the C2 position can occur, and the resulting lithio salt can react with various electrophiles.

However, the electron-withdrawing nature of the carboxylate group at C4 can render the ring less reactive towards common electrophilic aromatic substitution reactions that proceed via highly reactive electrophiles. The regioselectivity of such reactions is highly dependent on the reaction conditions and the nature of the electrophile.

Nucleophilic Additions and Substitutions

Nucleophilic attack on the unsubstituted oxazole ring is generally difficult due to its electron-rich character. However, the presence of a good leaving group, typically a halogen, at the C2 position facilitates nucleophilic aromatic substitution. For a hypothetical 2-halo-5-methyloxazole-4-carboxylate, nucleophiles can displace the halide to form a variety of substituted oxazoles. The reactivity of 2-(halomethyl)oxazoles with nucleophiles such as amines, alkoxides, and thiolates has been demonstrated, showcasing the susceptibility of the position adjacent to the ring oxygen to substitution. wikipedia.org

Furthermore, the oxazole ring can undergo ring-opening upon attack by certain nucleophiles, a reaction that is influenced by the substituents on the ring. The specific reactivity of this compound towards nucleophilic attack would likely require activation, for instance, through the introduction of a leaving group on the ring.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Halogenated derivatives of this compound are potential substrates for such transformations, enabling the introduction of a wide range of substituents onto the oxazole core.

Suzuki Coupling Reactions with Halogenated Oxazole Derivatives

The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a versatile method for forming C-C bonds. rsc.org For a halogenated derivative of this compound, such as a 2-bromo or 2-iodo derivative, a Suzuki coupling could be employed to introduce aryl, heteroaryl, or vinyl groups at the C2 position. The general mechanism involves the oxidative addition of the halo-oxazole to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Table 1: Representative Palladium Catalysts and Ligands for Suzuki-Miyaura Coupling

| Catalyst/Precatalyst | Ligand | Typical Substrates |

|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine (B44618) | Aryl and vinyl halides |

| Pd(OAc)₂ | SPhos, XPhos | Aryl chlorides and bromides |

| Pd₂(dba)₃ | RuPhos, JohnPhos | Hindered aryl halides |

This table presents a general overview of catalysts and ligands and is not specific to this compound.

Other Cross-Coupling Methodologies (e.g., Heck, Sonogashira, Negishi)

Beyond the Suzuki coupling, other palladium- and nickel-catalyzed cross-coupling reactions offer alternative strategies for the functionalization of halogenated this compound derivatives.

Heck Reaction : The Heck reaction couples an organic halide with an alkene to form a substituted alkene. wikipedia.org A 2-halo-5-methyloxazole-4-carboxylate could potentially react with various alkenes in the presence of a palladium catalyst and a base to yield 2-alkenyl-5-methyloxazole-4-carboxylates.

Sonogashira Coupling : This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This method could be used to introduce alkynyl substituents at the C2 position of a halogenated this compound. The Sonogashira coupling of 4-iodoisoxazoles has been reported to be influenced by the steric effects of substituents at the C3 and C5 positions. nih.gov

Negishi Coupling : The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner to couple with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org This reaction is known for its high functional group tolerance and could be a valuable tool for the derivatization of a suitably halogenated this compound.

Table 2: Overview of Other Cross-Coupling Reactions

| Reaction | Coupling Partners | Catalyst System | Product |

|---|---|---|---|

| Heck | Halo-oxazole + Alkene | Pd catalyst, Base | Alkenyl-oxazole |

| Sonogashira | Halo-oxazole + Terminal Alkyne | Pd catalyst, Cu co-catalyst, Base | Alkynyl-oxazole |

This table provides a general summary of these cross-coupling methodologies.

Carboxylate Group Transformations

The methyl carboxylate group at the C4 position of this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a range of derivatives with modified functionalities.

One of the most fundamental transformations is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 5-methylisoxazole-4-carboxylic acid. This is typically achieved under acidic or basic conditions. For instance, the hydrolysis of the analogous ethyl ester has been accomplished using 60% aqueous sulfuric acid. google.com The resulting carboxylic acid is a key intermediate for the synthesis of other derivatives. nih.govresearchgate.netsigmaaldrich.com

The carboxylic acid can then be converted into an amide by reaction with an amine in the presence of a coupling agent or after activation as an acid chloride. The synthesis of 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide is achieved by first converting the carboxylic acid to the acid chloride using thionyl chloride, followed by reaction with 4-(trifluoromethyl)aniline. google.com

The ester can also undergo reduction to the corresponding primary alcohol, (5-methyl-4-oxazolyl)methanol. This transformation can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H). The use of DIBAL-H at low temperatures is often employed for the partial reduction of esters to aldehydes, but with an excess of the reagent or at higher temperatures, the primary alcohol is obtained. chemistrysteps.com

Furthermore, the methyl carboxylate group can react with organometallic reagents such as Grignard reagents (RMgX). The reaction of esters with Grignard reagents typically proceeds via a nucleophilic acyl substitution to initially form a ketone, which then rapidly reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol after acidic workup. mnstate.edusigmaaldrich.comleah4sci.com The regioselective mono-addition of Grignard reagents to the 5-ester of a related isoxazole-4,5-dicarboxylate has been reported to yield 5-keto derivatives, suggesting that the reactivity can be controlled under specific conditions. researchgate.net

Finally, transesterification offers a route to other esters of 5-methyloxazole-4-carboxylic acid. By treating the methyl ester with a different alcohol in the presence of an acid or base catalyst, the methoxy (B1213986) group can be exchanged for a different alkoxy group. masterorganicchemistry.comorganic-chemistry.org

Table 3: Summary of Carboxylate Group Transformations

| Reaction | Reagents | Product |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻ | 5-Methyloxazole-4-carboxylic acid |

| Amidation (from acid) | Amine, Coupling agent or SOCl₂ then Amine | 5-Methyloxazole-4-carboxamide |

| Reduction | LiAlH₄ or DIBAL-H | (5-Methyl-4-oxazolyl)methanol |

| Grignard Reaction | 2 eq. RMgX, then H₃O⁺ | 4-(1-hydroxy-1,1-dialkyl)methyl-5-methyloxazole |

This table provides a general outline of potential transformations of the carboxylate group.

Hydrolysis to Carboxylic Acids

The conversion of this compound to its corresponding carboxylic acid, 5-methylisoxazole-4-carboxylic acid, is a fundamental transformation, typically achieved through ester hydrolysis under either acidic or basic conditions. While data for the methyl ester is limited, extensive research on the analogous ethyl ester provides clear pathways for this conversion.

Under acidic conditions, the ester is refluxed with a strong acid. One established method involves refluxing the ester with a mixture of acetic acid, water, and concentrated hydrochloric acid for approximately 10 hours. researchgate.netnih.gov An improved acidic hydrolysis method utilizes 60% aqueous sulfuric acid, which significantly reduces the reaction time to 3.5 hours and results in a higher yield. google.com This process can be optimized by the continuous distillation and removal of the alcohol byproduct (methanol or ethanol) at a temperature range of 80-88°C, which drives the equilibrium toward the carboxylic acid product. google.com

Alternatively, base-catalyzed hydrolysis, or saponification, offers another effective route. This involves refluxing the ester with an aqueous solution of a strong base, such as 10% sodium hydroxide (B78521), for several hours. nih.gov The reaction initially produces the sodium salt of the carboxylic acid, which is then protonated by acidification with a dilute acid like HCl to yield the final 5-methylisoxazole-4-carboxylic acid. nih.gov

| Condition | Reagents | Time | Notes | Reference |

|---|---|---|---|---|

| Acidic | Acetic Acid, Water, conc. HCl | 10 hours | Standard reflux conditions. | researchgate.netnih.gov |

| Acidic (Improved) | 60% aq. H₂SO₄ | 3.5 hours | Higher yield and shorter reaction time compared to HCl/AcOH method. | google.com |

| Basic | 10% aq. NaOH, then HCl | ~4 hours | Standard saponification followed by acidic workup. | nih.gov |

Amidation and Peptide Coupling Reactions

The synthesis of amides from this compound is a critical transformation, as the resulting 5-methylisoxazole-4-carboxamide (B3392548) core is a key structural component in pharmaceuticals like Leflunomide and Teriflunomide. vandvpharma.com The most prevalent and efficient pathway to these amides does not involve direct amidation of the ester. Instead, it is a two-step process:

Hydrolysis of the methyl ester to 5-methylisoxazole-4-carboxylic acid, as detailed in the previous section.

Coupling of the resulting carboxylic acid with a target amine using a peptide coupling agent.

This two-step sequence is advantageous as it avoids the harsh conditions that would be required for direct aminolysis of the relatively stable methyl ester. The activation of the carboxylic acid with a coupling agent allows the amidation to proceed under mild conditions, preserving sensitive functional groups on the amine coupling partner. rsc.org

Several coupling reagents have been proven effective for this transformation. The synthesis of Teriflunomide, for example, involves coupling 5-methylisoxazole-4-carboxylic acid with 4-(trifluoromethyl)aniline. This has been successfully achieved using various modern coupling agents. rsc.org

| Coupling Reagent/Method | Reagents & Conditions | Yield | Reference |

|---|---|---|---|

| CDI | 1,1'-Carbonyldiimidazole (CDI), CH₃CN, 50°C | 77% | rsc.org |

| EDC.HCl/Oxyma | EDC.HCl, Oxyma, DIPEA, CH₃CN, 50°C | Not specified | rsc.org |

| COMU | COMU, DIPEA, CH₃CN, 30°C | 75% | rsc.org |

Decarboxylation Pathways

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂), which in this case would transform 5-methylisoxazole-4-carboxylic acid into 5-methylisoxazole. While simple aliphatic carboxylic acids are resistant to decarboxylation, the reaction proceeds more readily for heteroaromatic carboxylic acids, often requiring heat or metal catalysis. libretexts.orgyoutube.com

Specific studies on the decarboxylation of 5-methylisoxazole-4-carboxylic acid are not widely reported, but research on analogous heteroaromatic systems provides insight into potential pathways. nih.govacs.org A common method for the decarboxylation of heteroaromatic carboxylic acids is protodecarboxylation catalyzed by transition metals. organic-chemistry.org Silver- and copper-based catalysts have proven particularly effective. nih.govdntb.gov.ua For instance, a simple and efficient procedure utilizes a catalytic amount of silver carbonate (Ag₂CO₃) and acetic acid in a high-boiling solvent like DMSO at elevated temperatures (e.g., 140°C). acs.org

The decarboxylation of the closely related compound 3,5-dimethylisoxazole-4-carboxylic acid has been reported, suggesting that the 5-methyl analogue would likely undergo a similar transformation under thermal or catalytic conditions to yield the corresponding isoxazole (B147169). researchgate.net

Reaction Mechanism Elucidation

Elucidation of the reaction mechanisms for the transformations of this compound is derived from both foundational organic chemistry principles and process-specific optimization studies.

Hydrolysis Mechanism: The hydrolysis of the ester follows well-established pathways.

Acid-Catalyzed Mechanism: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon toward nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of methanol (B129727) is eliminated, and the carbonyl is reformed. Deprotonation yields the final carboxylic acid product.

Base-Catalyzed Mechanism (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate, which then collapses to reform the carbonyl double bond, eliminating the methoxide (B1231860) ion as the leaving group. The methoxide, being a strong base, immediately deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the carboxylate salt. An acidic workup is required in a final step to protonate the carboxylate.

Insight into the reaction pathway has been gained through process optimization studies. For instance, the discovery that using 60% H₂SO₄ for hydrolysis reduces reaction time and by-product formation compared to an HCl/acetic acid mixture indicates that the specific acid and water concentration play a crucial role in the reaction kinetics and in suppressing side reactions. google.com The prolonged exposure to refluxing acidic medium was found to generate more by-products, highlighting the importance of reaction time on the mechanism's selectivity. google.com

Amidation Mechanism: The amidation proceeds via the activation of the carboxylic acid. When using a coupling agent like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl), the carboxylic acid first adds across one of the double bonds of the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is an excellent electrophile. The target amine then acts as a nucleophile, attacking the activated carbonyl carbon of the O-acylisourea. This attack forms a tetrahedral intermediate that collapses to yield the desired amide and an N,N'-disubstituted urea (B33335) as a byproduct. The mechanism is efficient under mild conditions, which is why it is preferred over direct ester aminolysis.

Decarboxylation Mechanism: For the catalyzed protodecarboxylation of heteroaromatic carboxylic acids, a plausible mechanism involves the coordination of the carboxylate to the metal catalyst. rsc.org In silver-catalyzed reactions, it is proposed that the carboxylate anion first binds to Ag⁺ surface sites. rsc.org This is followed by the extrusion of CO₂ to form an organosilver intermediate. acs.org This intermediate is then protonated (by a proton source like acetic acid or another molecule of the carboxylic acid) to release the final decarboxylated product and regenerate the active catalyst. rsc.org

Advanced Spectroscopic and Structural Elucidation Techniques in Research on Methyl 5 Methyloxazole 4 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure, dynamics, and environment of atoms within a molecule. For Methyl 5-methyloxazole-4-carboxylate, various NMR experiments are employed to elucidate the connectivity and chemical environments of its constituent atoms.

Proton NMR (¹H NMR) spectroscopy is fundamental in identifying the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In this compound, three distinct proton environments are expected: the methyl group attached to the oxazole (B20620) ring (C5-CH₃), the methyl group of the ester functionality (O-CH₃), and the lone proton on the oxazole ring (C2-H).

Based on the analysis of structurally similar compounds, such as Methyl 5-methyl-2-phenyloxazole-4-carboxylate, the anticipated chemical shifts (δ) in a deuterated chloroform (B151607) (CDCl₃) solvent are as follows: the C5-methyl protons would likely appear as a singlet around δ 2.7 ppm, the ester methyl protons as a singlet around δ 3.9 ppm, and the C2-proton of the oxazole ring as a singlet further downfield. The downfield shift of the C2-proton is attributed to the deshielding effect of the adjacent electronegative oxygen and nitrogen atoms within the aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| C5-CH₃ | ~2.7 | Singlet |

| O-CH₃ | ~3.9 | Singlet |

Note: These are estimated values and may vary based on experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon framework of a molecule. For this compound, distinct signals are expected for each of the seven carbon atoms. The chemical shifts are influenced by the hybridization of the carbon atoms and their proximity to electronegative atoms.

Drawing parallels from related structures, the carbonyl carbon of the ester group is expected to be the most downfield signal, typically above δ 160 ppm. The carbon atoms of the oxazole ring (C2, C4, and C5) would resonate in the aromatic region, with their specific shifts influenced by the substitution pattern. The C2 carbon, being situated between two heteroatoms, is anticipated to be significantly downfield. The methyl carbons (C5-CH₃ and O-CH₃) will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C5-CH₃ | ~12 |

| O-CH₃ | ~52 |

| C4 | ~126 |

| C2 | ~150 |

| C5 | ~159 |

Note: These are estimated values and may vary based on experimental conditions.

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms, which is crucial for the definitive structural assignment of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this molecule, a COSY spectrum would be relatively simple, showing no cross-peaks as all proton signals are expected to be singlets with no vicinal or geminal coupling partners.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link the proton signals to their corresponding carbon atoms. For instance, it would show a correlation between the proton signal at ~2.7 ppm and the carbon signal at ~12 ppm, confirming their assignment to the C5-methyl group. Similarly, correlations would be observed for the ester methyl group and the C2-H and C2 positions.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is particularly powerful for piecing together the molecular skeleton. Key expected correlations for this compound would include:

The C5-methyl protons (~2.7 ppm) showing correlations to the C5 and C4 carbons of the oxazole ring.

The ester methyl protons (~3.9 ppm) correlating to the ester carbonyl carbon (~163 ppm).

The C2-proton showing correlations to the C4 and C5 carbons, as well as the ester carbonyl carbon.

These 2D NMR experiments, when used in concert, provide a comprehensive and unambiguous picture of the molecular structure.

Variable-temperature (VT) NMR spectroscopy is a technique used to study dynamic processes in molecules, such as conformational changes or hindered rotations, that occur on the NMR timescale. sigmaaldrich.com By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the spectra, such as the broadening or sharpening of signals, or the coalescence of multiple signals into a single peak. sigmaaldrich.com

While there are no specific published variable-temperature NMR studies on this compound, this technique could be employed to investigate potential dynamic phenomena. For instance, if there were any restricted rotation around the C4-ester bond, VT-NMR could be used to determine the energy barrier for this rotation. At low temperatures, one might observe distinct signals for different rotational conformers, which would coalesce into a single averaged signal at higher temperatures as the rate of rotation increases. Such studies provide valuable thermodynamic and kinetic information about the molecule's flexibility and conformational preferences. chemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₇H₇NO₃), the theoretical exact mass of the molecular ion ([M]⁺) can be calculated.

Table 3: Theoretical Exact Mass for this compound

| Ion | Formula | Calculated Exact Mass |

|---|---|---|

| [M+H]⁺ | C₇H₈NO₃⁺ | 154.0499 |

Experimental HRMS data that matches these calculated values to within a few parts per million (ppm) would provide strong evidence for the elemental composition of the synthesized compound.

The fragmentation pattern observed in the mass spectrum can also offer valuable structural insights. For this compound, common fragmentation pathways could include the loss of the methoxy (B1213986) group (-OCH₃) from the ester, the loss of the entire ester group (-COOCH₃), or cleavage of the oxazole ring. Analysis of these fragment ions helps to confirm the presence of the different functional groups and their connectivity within the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for separating and identifying volatile and semi-volatile compounds. In the analysis of this compound, GC facilitates the separation of the compound from a mixture based on its boiling point and affinity for the stationary phase of the GC column. Following separation, mass spectrometry provides detailed structural information based on the mass-to-charge ratio (m/z) of the parent molecule and its fragmentation products.

The analysis would involve injecting a solution of the compound into the GC system, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a capillary column (e.g., a DB-35 type). The compound's retention time, the time it takes to travel through the column, is a characteristic property under specific chromatographic conditions.

Upon elution from the GC column, the molecule enters the mass spectrometer, where it is typically ionized by electron impact (EI). This process forms a molecular ion (M⁺), which is the intact molecule with one electron removed. The M⁺ ion and its subsequent fragments are separated by a mass analyzer, producing a mass spectrum. The fragmentation pattern is a unique fingerprint of the molecule. For this compound, key fragmentation pathways would involve the cleavage of the ester group and the oxazole ring.

Predicted GC-MS Fragmentation Data

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| M⁺ | [C₆H₇NO₃]⁺ | - |

| M-15 | [M - CH₃]⁺ | Loss of a methyl radical from the ester or ring |

| M-31 | [M - OCH₃]⁺ | Loss of a methoxy radical from the ester group |

| M-59 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group |

This table is based on established fragmentation patterns for methyl esters and heterocyclic compounds and represents predicted data.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Each peak corresponds to a specific vibrational frequency. For this compound, the FT-IR spectrum reveals characteristic absorptions for the ester functional group and the oxazole ring.

Analysis of a structurally similar compound, Methyl 5-methyl-2-phenyloxazole-4-carboxylate, provides insight into the expected vibrational frequencies. amazonaws.com The key functional groups—the carbonyl group of the ester, the C-O single bonds, the C=N bond of the oxazole ring, and C-H bonds—give rise to strong and identifiable peaks.

Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Intensity |

| ~2952 | C-H Asymmetric/Symmetric Stretching (methyl groups) | Medium-Weak |

| ~1717 | C=O Stretching (ester carbonyl) | Strong |

| ~1616 | C=N Stretching (oxazole ring) | Medium |

| ~1440 | C-H Bending (methyl groups) | Medium |

| ~1351 | Ring Stretching (oxazole skeleton) | Medium |

| ~1240 | C-O Stretching (ester, asymmetric) | Strong |

| ~1108 | C-O Stretching (ester, symmetric) | Strong |

Data adapted from spectral information for the closely related Methyl 5-methyl-2-phenyloxazole-4-carboxylate. amazonaws.com

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light (from a laser) by a molecule. While IR absorption requires a change in the molecule's dipole moment, Raman scattering depends on a change in its polarizability. Therefore, symmetric vibrations and non-polar bonds that are weak in an IR spectrum are often strong in a Raman spectrum.

For this compound, Raman spectroscopy would be particularly useful for characterizing the vibrational modes of the oxazole ring skeleton. Experimental and theoretical studies on similar molecules, such as 5-Methyl-3-phenylisoxazole-4-carboxylic acid, have utilized laser Raman spectroscopy to investigate these vibrations in detail. nih.gov The technique would clearly resolve the symmetric stretching modes of the C=C and C=N bonds within the aromatic ring, as well as the ring "breathing" modes, providing a more complete picture of the molecule's vibrational framework.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of energy promotes electrons from a lower energy ground state to a higher energy excited state. The oxazole ring in this compound contains π electrons, making it a chromophore that absorbs in the UV region.

Studies on the parent oxazole molecule show a broad absorption peak around 6.0 eV (~207 nm), which is attributed to a π → π* electronic transition. researchgate.netiaea.org The presence of substituents on the oxazole ring typically influences the energy of these transitions. For this compound, the methyl and carboxylate groups are expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maximum compared to the unsubstituted oxazole. This is due to the electronic effects of the substituents on the π system of the ring. The primary transition would remain the π → π* transition within the heterocyclic aromatic system.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

By diffracting X-rays off a single crystal of a compound, researchers can generate a diffraction pattern that can be mathematically transformed into a detailed electron density map of the molecule. This map allows for the determination of atomic coordinates, bond lengths, bond angles, and torsional angles with very high precision.

While the crystal structure for this compound itself is not publicly available, the structure of its immediate precursor, 5-Methylisoxazole-4-carboxylic acid, has been determined by single-crystal X-ray diffraction. researchgate.netnih.gov This provides excellent insight into the geometry of the core ring system. The study reveals that the isoxazole (B147169) ring is essentially planar. In the solid state, the carboxylic acid molecules are linked by strong intermolecular hydrogen bonds. researchgate.netnih.gov

For this compound, a similar planarity of the oxazole ring is expected. However, the conversion of the carboxylic acid to a methyl ester would significantly alter the intermolecular interactions in the crystal lattice. The strong hydrogen bonding would be replaced by weaker dipole-dipole interactions, leading to a different crystal packing arrangement.

Crystallographic Data for 5-Methylisoxazole-4-carboxylic Acid

| Parameter | Value |

| Chemical Formula | C₅H₅NO₃ |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 7.2540 (15) |

| b (Å) | 6.4700 (13) |

| c (Å) | 12.273 (3) |

| Volume (ų) | 576.0 (2) |

| Z (molecules/unit cell) | 4 |

Data obtained from the crystallographic study of 5-Methylisoxazole-4-carboxylic acid, a closely related precursor compound. nih.gov

Computational Chemistry and Theoretical Investigations of Methyl 5 Methyloxazole 4 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods provide insights into electron distribution, molecular stability, and reactivity.

Density Functional Theory (DFT) for Molecular Geometries and Energies

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the excited-state properties of molecules, such as electronic absorption spectra. cnr.itohio-state.edu This method predicts the energies of electronic transitions, which correspond to the absorption of light and are crucial for understanding a compound's photochemical behavior. cnr.itresearchgate.net While TD-DFT has been applied to a wide range of organic molecules to predict their UV-Vis spectra, specific TD-DFT studies focused on the electronic excitations of Methyl 5-methyloxazole-4-carboxylate have not been reported in the available literature.

Spectroscopic Property Prediction and Correlation

Computational methods are invaluable for predicting spectroscopic data, which aids in the identification and characterization of compounds.

Theoretical NMR Chemical Shift Prediction (e.g., GIAO Method)

The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating theoretical Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.comresearchgate.net These calculations, often performed after a DFT geometry optimization, can predict ¹H and ¹³C NMR spectra. mdpi.com Comparing theoretical spectra with experimental data helps confirm molecular structures and assign signals. ufv.br While this method is widely used for various heterocyclic compounds, a specific GIAO analysis for this compound is not documented.

Vibrational Frequency Calculations for IR and Raman Spectra

Theoretical vibrational analysis using methods like DFT can predict the infrared (IR) and Raman spectra of a molecule. nih.govcardiff.ac.uk These calculations yield the frequencies and intensities of vibrational modes, which correspond to the peaks observed in experimental spectra. scirp.org Such analyses have been performed for similar molecules, like 5-Methyl-3-phenylisoxazole-4-carboxylic acid, where calculated frequencies were compared to experimental FT-IR and Laser-Raman spectra. nih.gov A similar computational study on this compound would allow for the theoretical assignment of its vibrational modes, but such a specific study is currently unavailable.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insight into the behavior of molecules over time, which is crucial for understanding their interactions in various environments. nih.gov These simulations can model how a molecule like this compound might interact with biological targets or other molecules in a solution. japsr.in This information is particularly useful in fields like drug design. nih.govjapsr.in However, there is no specific information available in the searched literature regarding molecular dynamics simulations performed on this compound.

Conformational Analysis and Energy Landscapes

Conformational analysis is crucial for understanding the three-dimensional structure of this compound and its influence on the compound's physical and biological properties. The molecule's structure is largely defined by the planar oxazole (B20620) ring, with conformational flexibility arising from the rotation of the methyl group at the 5-position and the methyl carboxylate group at the 4-position.

Theoretical calculations can map the potential energy surface as a function of the torsion angles of these substituent groups. For the methyl carboxylate group, two primary planar conformations are typically expected: one where the carbonyl oxygen is oriented towards the nitrogen atom of the oxazole ring and another where it is oriented away. The energy barrier between these conformers provides information about their relative stability and the likelihood of their existence at room temperature. Intramolecular interactions, such as weak hydrogen bonds between the methyl protons and the oxygen or nitrogen atoms of the ring, can play a role in stabilizing certain conformations. nih.govresearchgate.net For instance, in the structurally similar 5-methylisoxazole-4-carboxylic acid, an intramolecular C-H···O interaction is present, which helps to establish the molecular conformation. nih.govresearchgate.net

The energy landscape, a plot of energy versus the rotational angles of the substituents, can be generated using computational methods like Density Functional Theory (DFT). This landscape reveals the global minimum energy conformation (the most stable form) and other local minima (less stable, but still possible, conformers).

Table 1: Hypothetical Torsion Angles and Relative Energies for this compound Conformers

| Conformer | Torsion Angle (O=C-C4-N) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| A (syn-periplanar) | ~0° | 0.00 | 75 |

Note: This data is illustrative and based on typical energy differences for similar structures.

Solvent Effects on Spectroscopic and Reactivity Profiles

The surrounding solvent medium can significantly influence the properties of this compound. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate the effects of different solvents on the molecule's electronic structure, which in turn affects its spectroscopic and reactivity profiles.

Spectroscopic Properties: The absorption and emission spectra of the compound are expected to shift in response to solvent polarity. researchgate.net In polar solvents, the excited state of the molecule may be stabilized differently than the ground state, leading to shifts in the UV-Visible absorption maxima (solvatochromism). Both non-specific solute-solvent interactions and specific interactions like hydrogen bonding play a role in the position of spectral shifts. researchgate.net Theoretical calculations can predict these shifts by computing the electronic transition energies in various simulated solvent environments.

Reactivity: Solvents can also alter the reactivity of this compound by stabilizing or destabilizing reactants, transition states, and products. For example, the rate of a chemical reaction involving this compound can be significantly different in a nonpolar solvent compared to a polar one. Computational chemistry can be used to calculate the energy barriers of reaction pathways in different solvents, providing insights into how the solvent choice can be optimized to improve reaction yields or selectivity. The synthesis of related isoxazole (B147169) compounds often involves specific solvent systems, highlighting the practical importance of these effects. google.com

Advanced Computational Methodologies for Discrepancy Resolution

Advanced computational methods are invaluable for resolving ambiguities or discrepancies between experimental data and proposed chemical structures. One powerful application is the comparison of theoretically calculated spectroscopic data with experimentally measured spectra.

For instance, if a synthetic product is thought to be this compound but its experimental Nuclear Magnetic Resonance (NMR) spectrum does not perfectly match expectations, computational chemistry can help clarify the situation. By calculating the theoretical 13C and 1H NMR chemical shifts for the proposed structure and its potential isomers (e.g., Methyl 3-methyloxazole-4-carboxylate), a direct comparison can be made. Discrepancies between reported and theoretical 13C NMR chemical shifts have been used to re-evaluate the structures of natural products containing substituted oxazole rings. nih.gov This approach provides strong evidence for confirming or refuting a proposed structure, guiding further experimental investigation.

Table 2: Illustrative Comparison of Experimental vs. Calculated 13C NMR Shifts (ppm)

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (Structure A) (ppm) | Calculated Shift (Isomer B) (ppm) |

|---|---|---|---|

| C2 | 151.2 | 151.5 | 160.1 |

| C4 | 115.8 | 116.1 | 112.5 |

| C5 | 162.5 | 162.3 | 158.9 |

| C=O | 164.0 | 164.2 | 164.3 |

| O-CH3 | 52.1 | 52.3 | 52.4 |

Note: This table is a hypothetical example demonstrating the methodology.

Molecular Docking Analysis for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein or enzyme. mdpi.com This method is instrumental in drug discovery for evaluating the potential of a compound like this compound to act as an inhibitor or modulator of a biological target.

The process involves placing the 3D structure of the compound (the ligand) into the binding site of a protein and calculating a "docking score," which estimates the binding affinity. mdpi.com The analysis also reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. Studies on various isoxazole and oxazole derivatives have used molecular docking to explore their binding to the active sites of bacterial proteins or enzymes like cyclooxygenases (COX). mdpi.comnih.gov For this compound, docking studies could be performed against a range of potential targets to generate hypotheses about its mechanism of action.

Transcriptome and Proteome Analysis for Biological Responses

While not a direct computational investigation of the molecule itself, transcriptome and proteome analyses are powerful techniques used to understand the biological responses induced by a compound like this compound. iucr.org These "omics" technologies provide a global view of how a cell or organism's gene and protein expression levels change after exposure to the compound.

Transcriptome Analysis: This involves sequencing all the RNA transcripts (the transcriptome) in a biological sample to quantify the expression of every gene. If this compound has, for example, antibacterial activity, comparing the transcriptome of bacteria treated with the compound to untreated bacteria would reveal which genes are up- or down-regulated. This can point to the specific cellular pathways being disrupted, such as cell wall synthesis or DNA replication. nih.govnih.gov

Proteome Analysis: This technique identifies and quantifies the entire set of proteins (the proteome) in a sample, often using mass spectrometry. frontiersin.org Since proteins are the functional molecules in a cell, proteomic data provides a direct look at the cellular machinery affected by the compound. A low correlation between transcriptomic and proteomic data can sometimes suggest the importance of post-transcriptional regulation in the biological response. nih.gov

Integrating these large datasets can help build a comprehensive picture of the compound's biological effects and mechanism of action, guiding further research and development. mdpi.com

Biological Activity and Mechanistic Studies of Methyl 5 Methyloxazole 4 Carboxylate and Its Bioactive Analogs

Exploration of Pharmacological Potential as Synthetic Intermediates

Methyl 5-methyloxazole-4-carboxylate belongs to the oxazole (B20620) class of heterocyclic compounds, which are recognized for their utility as versatile synthetic intermediates in the development of new pharmaceutical and agrochemical agents. The unique chemical structure of the oxazole ring, with its specific arrangement of oxygen and nitrogen atoms, imparts a reactivity that allows it to serve as a foundational scaffold for the synthesis of more complex, biologically active molecules. Researchers frequently utilize compounds like 5-methyloxazole-4-carboxylic acid, a related derivative, as a building block in the creation of novel drugs, particularly those with anti-inflammatory and antimicrobial properties. chemimpex.com

The ester functional group in this compound provides a reactive site for further chemical modifications, such as hydrolysis or transesterification, enabling the attachment of various other molecular fragments to develop a diverse library of analog compounds. vulcanchem.com For instance, a structurally similar compound, Methyl 2-(4-methoxyphenyl)-5-methyloxazole-4-carboxylate, has been utilized as a precursor in the development of kinase inhibitors. vulcanchem.com This highlights the role of the methyl oxazole carboxylate core in generating molecules with targeted biological activities. The stability and compatibility of the oxazole nucleus with a range of functional groups make it an ideal starting point for complex organic syntheses aimed at producing new therapeutic agents. chemimpex.com

The broader class of isoxazole (B147169) derivatives, which are structural isomers of oxazoles, also demonstrates significant potential as synthetic intermediates. For example, 5-Methylisoxazole-4-carboxylic acid is a key intermediate in the synthesis of Leflunomide, a drug used to treat rheumatoid arthritis, and Teriflunomide, a medication for multiple sclerosis. vandvpharma.com This underscores the importance of the methyl-substituted five-membered heterocyclic ring structure in medicinal chemistry.

Modulatory Effects on Biological Targets and Pathways

While direct studies on this compound are not extensively documented in publicly available literature, research on its bioactive analogs provides insights into the potential biological targets and pathways that this class of compounds can modulate.

Enzyme Inhibition Mechanisms (e.g., SDH Inhibition)

A significant area of investigation for oxazole derivatives is their potential as enzyme inhibitors. Succinate dehydrogenase (SDH) inhibitors, for instance, are a class of fungicides that act by disrupting cellular respiration in pathogenic fungi. acs.org A series of oxazole-5-carboxamide derivatives have been designed and synthesized as potential SDH inhibitors. acs.org

For example, compounds such as N-((2-(p-tolyl)thiazol-4-yl)methyl)oxazole-5-carboxamide and 4-methyl-N-((2-(p-tolyl)thiazol-4-yl)methyl)oxazole-5-carboxamide have been synthesized and evaluated for their fungicidal activities, which are linked to SDH inhibition. acs.org Molecular docking studies suggest that these molecules can bind to the SDH enzyme, with hydrophobic interactions being a primary driving force. nih.govnih.gov Although these are more complex derivatives, the oxazole carboxamide moiety is a key feature of their structure, suggesting that the simpler this compound could serve as a foundational structure for developing such inhibitors.

| Compound | Target Organism | EC50 (mg/L) |

| SEZA18 | Magnaporthe grisea | 0.17 |

| SEZC7 | Magnaporthe grisea | 0.50 |

| Prochloraz (standard) | Magnaporthe grisea | 0.15 |

| Hymexazol (standard) | Magnaporthe grisea | 45.5 |

This table presents the in vitro fungicidal activity of selected oxazole-5-carboxamide derivatives against Magnaporthe grisea, indicating their potential as SDH inhibitors. acs.org

Receptor Ligand Interactions

Derivatives of methyl oxazole carboxylates have also been explored for their interactions with cellular receptors. In one study, a 5-methyl oxazole analogue was synthesized to investigate its binding affinity for the complement C3a receptor (C3aR), a G-protein coupled receptor involved in inflammatory responses. uq.edu.au While this specific analogue showed comparable binding affinity to its unsubstituted counterpart, this line of research indicates the potential for oxazole derivatives to be tailored as receptor ligands. uq.edu.au The study of structure-activity relationships in such analogs helps in understanding the key molecular features required for effective receptor binding.

Modulation of Signal Transduction Cascades

The anti-inflammatory effects of some oxazole derivatives are linked to their ability to modulate key signaling pathways. For instance, certain synthetic 5-alkyl-4-oxo-4,5-dihydro- nih.govresearchgate.netjddtonline.infotriazolo[4,3-a]quinoxaline-1-carboxamide derivatives have been shown to exert their anti-inflammatory effects by downregulating the mitogen-activated protein kinases (MAPK) signal pathway. researchgate.net This pathway is crucial in the cellular response to inflammatory stimuli. The inhibition of this cascade leads to a reduction in the production of pro-inflammatory mediators. While these are complex molecules, the underlying heterocyclic structures often play a crucial role in their biological activity.

Therapeutic Area Investigations

Anti-inflammatory Properties and Mechanisms

The oxazole scaffold is a common feature in many compounds investigated for their anti-inflammatory properties. nih.govjddtonline.infojddtonline.inforesearchgate.net The mechanism of action for many of these derivatives involves the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) enzymes. nih.gov

A study on a series of novel oxazole derivatives found that some compounds exhibited significant selective inhibition of COX-2, an enzyme isoform that is upregulated at inflammatory sites. nih.gov For instance, one derivative showed a COX-2 inhibition of 70.14% ± 1.71. nih.gov Another study on newly synthesized oxazole derivatives demonstrated their ability to inhibit the activity of COX-2 in RAW 264.7 cells. pnrjournal.com

| Compound Derivative | Anti-inflammatory Activity |

| Oxazole derivative 84 | 70.14% ± 1.71 selective COX-2 inhibition |

| Furan oxazole amine derivatives | Good activity against COX-2 enzyme |

| 5-alkyl-4-oxo-4,5-dihydro- nih.govresearchgate.netjddtonline.infotriazolo[4,3-a]quinoxaline-1-carboxamide derivatives | Inhibition of NO, TNF-α, and IL-6 |

This table summarizes the anti-inflammatory activities of various oxazole derivatives, highlighting their potential mechanisms of action. nih.govresearchgate.netpnrjournal.com

While these findings are for more complex oxazole-containing molecules, they suggest that the core structure present in this compound could be a valuable starting point for the design and synthesis of new anti-inflammatory agents.

Antimicrobial Activities and Efficacy Studies

While research specifically detailing the antimicrobial properties of this compound is limited, studies on its analogs suggest that the oxazole scaffold is a promising framework for the development of new antimicrobial agents. The core structure of this class of compounds is recognized for its role in the synthesis of various bioactive molecules, including anti-inflammatory and antimicrobial agents.

One notable analog, Methyl 2-(4-methoxyphenyl)-5-methyloxazole-4-carboxylate , has demonstrated moderate activity against Gram-positive bacteria. Specifically, it has shown a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus. vulcanchem.com It is hypothesized that the presence of the methoxyphenyl group in this analog enhances the permeability of the bacterial membrane, contributing to its antimicrobial effect. vulcanchem.com

Further research into a series of novel 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones, which share a substituted heterocyclic structure, has also revealed promising antimicrobial activity. One compound in this series, 3g , exhibited potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli with a MIC value of 0.21 μM. This highlights the potential of developing potent antimicrobial agents by modifying the substituents on a core heterocyclic structure.

The following table summarizes the antimicrobial activity of a bioactive analog of this compound.

| Compound | Microorganism | Activity (MIC) |

| Methyl 2-(4-methoxyphenyl)-5-methyloxazole-4-carboxylate | Staphylococcus aureus | 32 µg/mL |

Antiviral and Antifungal Research

Direct studies on the antiviral and antifungal properties of this compound are not extensively documented in the available literature. However, the broader class of isoxazole and oxazole derivatives has been a subject of interest in the search for new antiviral and antifungal agents. For instance, research on 5-amino-3-methylisoxazolo[5,4-d]4-pyrimidinone derivatives, which are structurally related, has indicated potential antiviral and antifungal activities.

A series of novel ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates were synthesized and evaluated for their fungicidal activities. The results of in vitro bioassays showed that compounds I-1 to I-5 possessed 32–58% inhibition against Fusarium graminearum, Thanatephorus cucumeris, Botrytis cinereapers, and Fusarium oxysporum at a concentration of 100 mg/L. researchgate.net

While these findings are for related heterocyclic compounds, they underscore the potential of the methyl-oxazole-carboxylate scaffold as a basis for the development of novel antiviral and antifungal therapeutics. Further investigation is required to specifically determine the efficacy of this compound and its direct analogs against viral and fungal pathogens.

Anticancer Potential

The anticancer potential of the oxazole scaffold has been explored through the synthesis and evaluation of various derivatives. While direct anticancer studies on this compound are limited, research on its analogs provides significant insights into the promise of this chemical class in oncology.

A study focused on 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates revealed potent and broad-spectrum cytotoxic activity against a panel of human cancer cell lines. In particular, Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate (compound 15 ) demonstrated significant anticancer activity with average GI50, TGI, and LC50 values of 5.37 x 10⁻⁶, 1.29 x 10⁻⁵, and 3.6 x 10⁻⁵ mol/L, respectively. researchgate.net The GI50 values, which represent the concentration causing 50% growth inhibition, ranged from less than 1 μM for the most sensitive cell lines to over 100 μM for the most resistant ones. researchgate.net

The table below summarizes the in vitro anticancer screening data for this potent analog.

| Cell Line Category | Mean Growth Percent |

| Leukemia | 29.81 |

| Non-Small Cell Lung Cancer | 42.19 |

| Colon Cancer | 44.88 |

| CNS Cancer | 56.63 |

| Melanoma | 36.31 |

| Ovarian Cancer | 45.45 |

| Renal Cancer | 48.06 |

| Prostate Cancer | 48.97 |

| Breast Cancer | 43.19 |

These findings suggest that the oxazole-4-carboxylate core is a viable template for designing novel anticancer agents, and that modifications at the 5-position can significantly influence cytotoxic potency.

Immunomodulatory Responses